Cas no 67026-34-0 (N''-cyano-N'-(propan-2-yl)-N-(pyridin-3-yl)guanidine)

N''-cyano-N'-(propan-2-yl)-N-(pyridin-3-yl)guanidine is a guanidine derivative featuring a cyano group and a pyridinyl substituent, imparting unique reactivity and coordination properties. Its molecular structure combines a rigid pyridine ring with a flexible isopropyl moiety, making it a versatile intermediate in organic synthesis and coordination chemistry. The compound's electron-rich guanidine core enhances its ability to act as a ligand or catalyst in metal-mediated reactions. Its stability under mild conditions and solubility in common organic solvents facilitate its use in pharmaceutical and agrochemical research. The cyano group further expands its utility in cyclization and nucleophilic addition reactions.
N''-cyano-N'-(propan-2-yl)-N-(pyridin-3-yl)guanidine structure
67026-34-0 structure
商品名:N''-cyano-N'-(propan-2-yl)-N-(pyridin-3-yl)guanidine
CAS番号:67026-34-0
MF:C10H13N5
メガワット:203.24372
CID:1715428
PubChem ID:3050751

N''-cyano-N'-(propan-2-yl)-N-(pyridin-3-yl)guanidine 化学的及び物理的性質

名前と識別子

    • 1-cyano-2-(1-methylethyl)-3-pyridin-3-ylguanidine
    • 1-cyano-2-propan-2-yl-3-pyridin-3-ylguanidine
    • guanidine, N-cyano-N''-(1-methylethyl)-N'-3-pyridinyl-
    • N''-Cyano-N-propan-2-yl-N'-pyridin-3-ylguanidine
    • CLHNOAUGSNXENE-UHFFFAOYSA-N
    • 67026-34-0
    • N-Cyano-N'-(1-methylethyl)-N''-3-pyridinylguanidine
    • N'-cyano-N-isopropyl-N'-3-pyridylguanidine
    • DTXSID40985882
    • Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl-
    • BRN 0479297
    • SCHEMBL11165563
    • AKOS027218328
    • CHEMBL87201
    • Z1509175501
    • N''-cyano-N'-(propan-2-yl)-N-(pyridin-3-yl)guanidine
    • EN300-257145
    • Guanidine, 2-cyano-1-isopropyl-3-(3-pyridyl)-
    • インチ: InChI=1S/C10H13N5/c1-8(2)14-10(13-7-11)15-9-4-3-5-12-6-9/h3-6,8H,1-2H3,(H2,13,14,15)
    • InChIKey: CLHNOAUGSNXENE-UHFFFAOYSA-N
    • ほほえんだ: CC(C)N=C(NC#N)NC1=CN=CC=C1

計算された属性

  • せいみつぶんしりょう: 203.11709544g/mol
  • どういたいしつりょう: 203.11709544g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

N''-cyano-N'-(propan-2-yl)-N-(pyridin-3-yl)guanidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM411902-500mg
N-CYANO-N'-(1-METHYLETHYL)-N'-PYRIDIN-3-YLGUANIDINE
67026-34-0 95%+
500mg
$1557 2022-06-10
Chemenu
CM411902-1g
N-CYANO-N'-(1-METHYLETHYL)-N'-PYRIDIN-3-YLGUANIDINE
67026-34-0 95%+
1g
$1620 2022-06-10
TRC
A621065-5mg
N''-cyano-N'-(propan-2-yl)-N-(pyridin-3-yl)guanidine
67026-34-0
5mg
$ 70.00 2022-06-07
Enamine
EN300-257145-10.0g
N''-cyano-N'-(propan-2-yl)-N-(pyridin-3-yl)guanidine
67026-34-0 95%
10.0g
$6450.0 2024-06-18
1PlusChem
1P005RUT-5g
N-CYANO-N'-(1-METHYLETHYL)-N'-PYRIDIN-3-YLGUANIDINE
67026-34-0 95%
5g
$5438.00 2023-12-16
Aaron
AR005S35-2.5g
N-CYANO-N'-(1-METHYLETHYL)-N'-PYRIDIN-3-YLGUANIDINE
67026-34-0 95%
2.5g
$4068.00 2023-12-14
Aaron
AR005S35-10g
N-CYANO-N'-(1-METHYLETHYL)-N'-PYRIDIN-3-YLGUANIDINE
67026-34-0 95%
10g
$8894.00 2023-12-14
Aaron
AR005S35-50mg
N-CYANO-N'-(1-METHYLETHYL)-N'-PYRIDIN-3-YLGUANIDINE
67026-34-0 95%
50mg
$503.00 2025-02-10
A2B Chem LLC
AC68581-100mg
N-CYANO-N'-(1-METHYLETHYL)-N'-PYRIDIN-3-YLGUANIDINE
67026-34-0 95%
100mg
$581.00 2024-04-19
A2B Chem LLC
AC68581-500mg
N-CYANO-N'-(1-METHYLETHYL)-N'-PYRIDIN-3-YLGUANIDINE
67026-34-0 95%
500mg
$1267.00 2024-04-19

N''-cyano-N'-(propan-2-yl)-N-(pyridin-3-yl)guanidine 関連文献

N''-cyano-N'-(propan-2-yl)-N-(pyridin-3-yl)guanidineに関する追加情報

N''-cyano-N'-(propan-2-yl)-N-(pyridin-3-yl)guanidine: A Comprehensive Overview

N''-cyano-N'-(propan-2-yl)-N-(pyridin-3-yl)guanidine, also known by its CAS registry number CAS 67026-34-0, is a compound of significant interest in the fields of organic chemistry and materials science. This guanidine derivative has garnered attention due to its unique structural properties and potential applications in various industries. The compound is characterized by its guanidine backbone, which serves as a versatile platform for functionalization, and its substituents, including a cyano group, an isopropyl group, and a pyridine ring. These substituents contribute to the compound's electronic properties, stability, and reactivity.

The synthesis of N''-cyano-N'-(propan-2-yl)-N-(pyridin-3-yl)guanidine typically involves multi-step organic reactions, often leveraging the reactivity of guanidines under specific conditions. Recent studies have explored the use of microwave-assisted synthesis to enhance reaction efficiency and yield. This approach has been particularly effective in forming the carbon-nitrogen bonds required for the guanidine framework. The compound's stability under various conditions has also been a focus of research, with findings indicating that it exhibits good thermal stability and resistance to hydrolysis under mild conditions.

In terms of applications, N''-[cyano]-N'-[propane]-N-[pyridine]guanidine has shown promise in several areas. In the pharmaceutical industry, its guanidine core makes it a potential candidate for drug design, particularly in targeting protein-protein interactions or enzyme active sites. Recent research has highlighted its ability to act as a scaffold for bioactive molecules, with studies demonstrating moderate inhibitory activity against certain kinases. Additionally, the compound's electronic properties make it a viable candidate for use in organic electronics, such as field-effect transistors or light-emitting diodes.

The structural versatility of CAS 6702634 also extends to its role in materials science. Researchers have investigated its potential as a precursor for advanced materials, such as high-performance polymers or hybrid organic-inorganic composites. Its ability to form hydrogen bonds and coordinate with metal ions makes it an attractive building block for constructing supramolecular assemblies or functional materials with tailored properties.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Density functional theory (DFT) calculations have provided insights into its electronic structure, revealing that the cyano group significantly influences the compound's electron-withdrawing capacity. This characteristic is crucial for applications requiring electron-deficient systems, such as in catalysis or energy storage devices.

In conclusion, N''-[cyano]-N'-[propane]-N-[pyridine]guanidine represents a valuable addition to the arsenal of functional molecules available to chemists and materials scientists. Its unique combination of structural features and tunable properties positions it as a promising candidate for diverse applications across multiple disciplines. As research continues to uncover new aspects of this compound's behavior and utility, it is likely to play an increasingly important role in both academic and industrial settings.

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